1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol
Overview
Description
The compound seems to be a derivative of 3-Chloropyrazin-2-yl methanol . Pyrazine is a basic heterocyclic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol” were not found, there are methods for synthesizing similar compounds. For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides . Another study applied a novel, mild, and convenient synthetic method involving the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives to produce [1,2,4]triazolo[4,3-a]pyrazin-3-amines .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques like FT-IR, FT-Raman, UV, and NMR .Scientific Research Applications
Anticancer and Antimicrobial Applications
- Anticancer Activity : Some novel heterocyclic compounds, including those with a pyrazine moiety, have shown promising anticancer activity against a variety of cancer cell lines. These compounds have been synthesized and tested for their potential to inhibit cancer cell growth, demonstrating significant potency in some cases (Katariya, Vennapu, & Shah, 2021).
- Antimicrobial Activity : Research on pyrazine derivatives has also revealed their strong in vitro antibacterial and antifungal properties. These findings suggest the potential of pyrazine compounds in developing new antimicrobial agents to combat various pathogenic strains (Kitawat & Singh, 2014).
Molecular Docking Studies
- Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, providing insights into their mechanism of action at the molecular level. Such studies help in the rational design of more potent and selective drugs (Viji et al., 2020).
Synthesis and Characterization
- Novel synthetic routes have been developed to create pyrazine and piperidin-4-ol derivatives. These studies focus on optimizing the synthesis process, characterizing the compounds using various spectroanalytical techniques, and evaluating their biological activities. The research in this area supports the ongoing development of new compounds with potential therapeutic applications (Nayak et al., 2014).
Biological Evaluation and SAR Studies
- Structure-activity relationship (SAR) studies and biological evaluations of these compounds have highlighted their potential as leads for developing new therapeutic agents. By studying the relationships between chemical structure and biological activity, researchers aim to enhance the efficacy and selectivity of these compounds for specific targets (Bhat et al., 2016).
Mechanism of Action
Target of action
The compound contains a pyrazine ring, which is a common structural motif in various bioactive compounds. Pyrazine derivatives have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .
Biochemical pathways
The exact biochemical pathways affected by this compound are unknown. Based on the biological activities of other pyrazine derivatives, it could potentially interact with various biochemical pathways related to inflammation, cell proliferation, or microbial growth .
Biochemical Analysis
Biochemical Properties
1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft . This inhibition leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. Additionally, this compound interacts with tau proteins, reducing their hyperphosphorylation and thereby potentially mitigating neurodegenerative processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to protect against amyloid-beta-induced cytotoxicity by increasing the expression of heat shock proteins and reducing tau hyperphosphorylation . This compound also influences cell signaling pathways, particularly those involved in neuroprotection and stress responses. Furthermore, this compound can modulate gene expression related to neuroinflammation and oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in enhancing cholinergic neurotransmission. Additionally, this compound interacts with tau proteins, reducing their phosphorylation and aggregation . These molecular interactions contribute to its neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can maintain its neuroprotective effects over extended periods, although its efficacy may decrease with time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive function and provide neuroprotection without significant adverse effects . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of certain metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with specific transporters and binding proteins that facilitate its movement within cells and its accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
Properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3-propylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-2-3-9-8-16(7-4-10(9)17)12-11(13)14-5-6-15-12/h5-6,9-10,17H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGFTMWYOTWYLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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